molecular formula C7H11NS B1594572 N,N-Dimethyl(2-thienylmethyl)amine CAS No. 26019-17-0

N,N-Dimethyl(2-thienylmethyl)amine

Cat. No. B1594572
CAS RN: 26019-17-0
M. Wt: 141.24 g/mol
InChI Key: DJQUVKALZASWTJ-UHFFFAOYSA-N
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Description

“N,N-Dimethyl(2-thienylmethyl)amine” is a chemical compound with the molecular formula C7H11NS . It is also known by other names such as “N,N-Dimethyl-1-(thiophen-2-yl)methanamine”, “2-(Dimethylaminomethyl)thiophene”, and "2-Thiophenemethanamine, N,N-dimethyl-" .


Molecular Structure Analysis

The molecular weight of “N,N-Dimethyl(2-thienylmethyl)amine” is 141.24 g/mol . The InChI string representation of its structure is “InChI=1S/C7H11NS/c1-8(2)6-7-4-3-5-9-7/h3-5H,6H2,1-2H3” and its canonical SMILES representation is "CN©CC1=CC=CS1" .


Physical And Chemical Properties Analysis

“N,N-Dimethyl(2-thienylmethyl)amine” has a molecular weight of 141.24 g/mol . Other computed properties include an XLogP3 of 1.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .

Scientific Research Applications

Catalytic Applications

N,N-Dimethyl(2-thienylmethyl)amine plays a crucial role in catalytic processes, particularly in the amination of biomass-based alcohols to produce amines, which are key intermediates in the chemical industry. This reaction is significant for the production of agrochemicals, pharmaceuticals, detergents, and food additives, with water as the main byproduct, making it an environmentally benign alternative (Pera‐Titus & Shi, 2014).

Materials Science

In materials science, N,N-Dimethyl(2-thienylmethyl)amine is involved in the synthesis and modification of polymers and materials. For instance, its derivatives have been utilized in the selective removal of SO2, showcasing its potential in environmental remediation and the development of materials with specific adsorption properties (Tailor, Ahmadalinezhad, & Sayari, 2014).

Organic Synthesis

In organic synthesis, N,N-Dimethyl(2-thienylmethyl)amine is instrumental in facilitating the formation of complex molecules. For example, it is used in the synthesis of amides from carboxylic acids and amines, a reaction that is essential for pharmaceutical manufacturing and the creation of various organic compounds (Lanigan, Starkov, & Sheppard, 2013).

Environmental Science

Environmental science applications include studies on the adsorption behavior of aliphatic amines in marine and lacustrine sediments, where compounds like N,N-Dimethyl(2-thienylmethyl)amine play a role in understanding the distribution and behavior of nitrogen-containing compounds in aquatic environments. This research has implications for the biogeochemical cycles of nitrogen and the ecological impacts of nitrogenous compounds (Wang & Lee, 1990).

properties

IUPAC Name

N,N-dimethyl-1-thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-8(2)6-7-4-3-5-9-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQUVKALZASWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180665
Record name N,N-Dimethyl(2-thienylmethyl)amine
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl(2-thienylmethyl)amine

CAS RN

26019-17-0
Record name N,N-Dimethyl-2-thiophenemethanamine
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Record name N,N-Dimethyl-1-(thiophen-2-yl)methanamine
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Record name 26019-17-0
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Record name N,N-Dimethyl(2-thienylmethyl)amine
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Record name N,N-dimethyl(2-thienylmethyl)amine
Source European Chemicals Agency (ECHA)
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Record name N,N-DIMETHYL-1-(THIOPHEN-2-YL)METHANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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